1-azido-2-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The azide group (N3) in Benzene, 1-Azido-2-Methyl can be a useful reactive moiety in organic synthesis. Azide groups can participate in various reactions, such as click chemistry [], Staudinger reduction [], and Huisgen cycloaddition []. These reactions allow the formation of complex molecules with specific functionalities.

Bioconjugation

Azide-alkyne cycloaddition (AAC) is a popular bioconjugation technique used to link biomolecules like antibodies, peptides, and drugs to other molecules. If Benzene, 1-Azido-2-Methyl possesses suitable linker properties, it could be explored as a potential bioconjugation reagent.

Material science

Organic azides have been investigated for their potential applications in various materials, including energetic materials (explosives) [] and photoaffinity labels. The presence of the azide group and the aromatic ring system in Benzene, 1-Azido-2-Methyl suggests possibilities for further research in these areas.

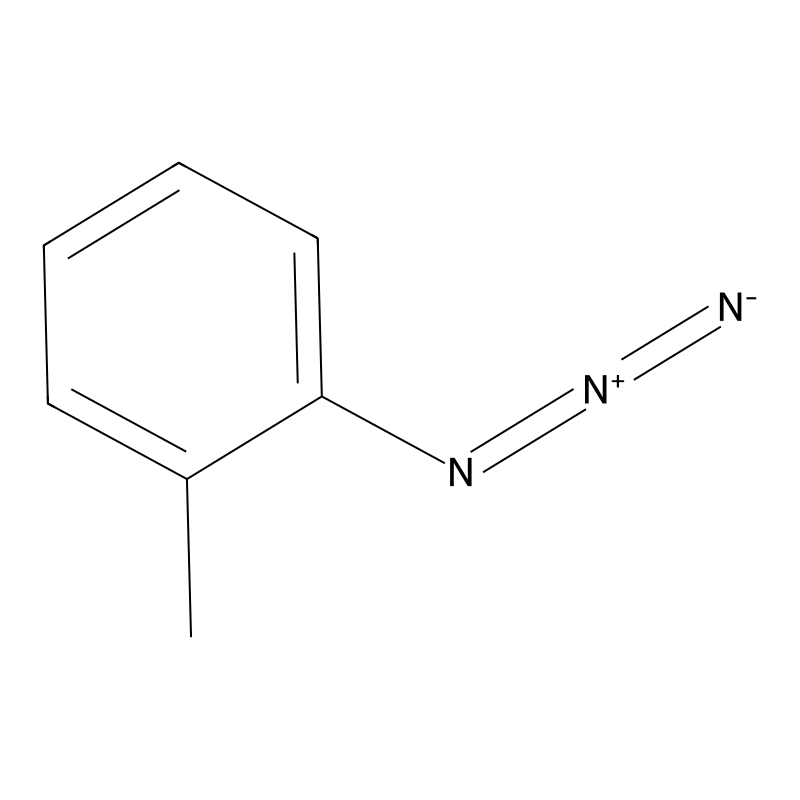

1-Azido-2-methylbenzene, also known as o-azidotoluene, is an organic compound with the molecular formula C₇H₇N₃. It features a benzene ring with a methyl group (–CH₃) at the second carbon position and an azide group (–N₃) at the first carbon position. The presence of the azide group imparts significant reactivity to this compound, making it a valuable intermediate in organic synthesis. Its molecular weight is approximately 133.15 g/mol, and it is characterized by a boiling point of about 90.5 °C at reduced pressure and a melting point below -10 °C .

- Click Chemistry: It is particularly useful in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, leading to the formation of triazoles, which are important in pharmaceuticals and materials science.

- Substitution Reactions: The azide group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups into the molecule.

- Decomposition: Under certain conditions, azides can decompose explosively, releasing nitrogen gas and forming other products.

The biological activity of 1-azido-2-methylbenzene is notable primarily due to its toxicity and mutagenic potential. Azides are known to interact with biomolecules, potentially leading to cellular damage or alterations. This compound's reactivity may also be exploited in bioconjugation techniques, where it can be used to label biomolecules for imaging or therapeutic purposes .

1-Azido-2-methylbenzene can be synthesized through several methods:

- Nucleophilic Substitution: A common approach involves reacting 2-methylbenzyl chloride with sodium azide in a suitable solvent:This reaction typically yields high purity and good yields when conducted under controlled conditions .text

C₇H₇Cl + NaN₃ → C₇H₇N₃ + NaCl - Direct Azidation: Another method includes treating toluene derivatives with sodium azide in the presence of a suitable catalyst, allowing for direct azidation at the desired position on the aromatic ring .

- Photochemical Methods: Recent advancements have also explored photochemical pathways for synthesizing azides from alkenes or alkynes under UV light .

1-Azido-2-methylbenzene finds applications across various fields:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex molecules.

- Materials Science: The compound is utilized in creating functionalized polymers and materials through click chemistry.

- Pharmaceuticals: Its derivatives are investigated for potential therapeutic applications due to their ability to form stable linkages with biomolecules .

Studies on the interactions of 1-azido-2-methylbenzene with other molecules reveal its potential as a reactive partner in various chemical processes. For instance, its ability to form stable triazole linkages through click chemistry has been extensively documented. Additionally, its interactions with biological macromolecules highlight both its utility as a labeling agent and its risks associated with toxicity and mutagenicity .

Several compounds share structural similarities with 1-azido-2-methylbenzene:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Azido-4-methylbenzene | C₇H₇N₃ | Different position of the azide group; used similarly in click chemistry. |

| 1-Azido-3-methylbenzene | C₇H₇N₃ | Similar reactivity but different regioselectivity; less common in synthesis. |

| Benzyl azide | C₈H₈N₄ | A more flexible structure allowing for varied applications; higher reactivity due to additional substituents. |

| 4-Azidobenzyl alcohol | C₈H₉N₃O | Combines alcohol functionality with azide; useful in bioconjugation applications. |

The uniqueness of 1-azido-2-methylbenzene lies in its specific regioisomerism, which influences both its reactivity and potential applications compared to other azide-containing compounds.

XLogP3

GHS Hazard Statements

H241 (100%): Heating may cause a fire or explosion [Danger Self-reactive substances and mixtures;

Organic peroxides];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive;Flammable;Irritant;Health Hazard